molecular formula C19H14O B015170 9-Phenyl-9-fluorenol CAS No. 25603-67-2

9-Phenyl-9-fluorenol

Cat. No. B015170
CAS RN: 25603-67-2
M. Wt: 258.3 g/mol
InChI Key: UJPHBDAPVWFPTG-UHFFFAOYSA-N
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Description

9-Phenyl-9-fluorenol (9PF) is a synthetic compound derived from the fluorene family that is used in a variety of scientific research applications. 9PF is a highly versatile and efficient compound, and its unique properties have made it a popular choice for researchers in the fields of biochemistry, physiology, and pharmacology. In

Scientific Research Applications

Synthesis of Trisphosphine Alkoxide Complexes

9-Phenyl-9-fluorenol can be used as a reagent in the synthesis of trisphosphine alkoxide complexes . This application is significant in the field of organometallic chemistry, where such complexes are often used as catalysts or ligands.

Preparation of 2,2′-Biphenol Monobenzoate

This compound can be useful in the preparation of 2,2′-biphenol monobenzoate . This derivative is important in the field of polymer chemistry, where it can be used as a monomer for the synthesis of high-performance polymers.

Source of the 9-Phenylfluorenyl Cation

9-Phenyl-9-fluorenol is a convenient source of the 9-phenylfluorenyl cation . This cation is a key intermediate in many organic reactions, particularly in the synthesis of complex organic molecules.

Spectral Properties Investigation

The spectral properties of 9-Phenyl-9-fluorenol have been investigated . It is reported as a bichromophoric fluorine derivative, and its absorption and emission characteristics have been studied in non-polar and polar solvents at different temperatures.

Nitrogen Protection in Enantiospecific Synthesis

The 9-Phenyl-9-fluorenol group has been used for nitrogen protection in enantiospecific synthesis . This is particularly important in the synthesis of enantiopure amino acids, where the protection of the nitrogen atom is crucial to prevent racemization.

Synthesis of Drug Intermediates

Naturally enantiopure proteinogenic amino acids that can be transformed into many useful intermediates in drug syntheses are especially vulnerable to racemization. The phenylfluoren-9-yl (Pf) group, a relatively rarely used protecting group, has proven to be able to prevent racemization in α-amino compounds .

properties

IUPAC Name

9-phenylfluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPHBDAPVWFPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180283
Record name 9-Phenyl-9-fluorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenyl-9-fluorenol

CAS RN

25603-67-2
Record name 9-Phenyl-9-fluorenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025603672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25603-67-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25984
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Phenyl-9-fluorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can the structure of 9-Phenyl-9-fluorenol be modified to influence its photophysical properties?

A1: Introducing substituents onto the 9-phenyl-9-fluorene core can significantly impact the compound's photophysical properties. For instance, incorporating 9-phenyl-9-fluorene units into thermally activated delayed fluorescence (TADF) molecules like DMAC-TRZ led to the development of PFDMAC-TRZ and DPFDMAC-TRZ. [] These modifications enhanced the horizontal orientation dipole ratios, leading to improved light outcoupling efficiency in organic light-emitting diodes (OLEDs). []

Q2: What is the role of 9-Phenyl-9-fluorenol in studying single-molecule reaction dynamics?

A2: 9-Phenyl-9-fluorenol serves as a key component in molecular wires designed to study single-molecule reactions. By incorporating it into a nanogapped graphene electrode setup, researchers can directly measure the dynamics of nucleophilic-substitution reactions at the single-molecule level. [] This approach allows for the observation of carbocation intermediate formation and the influence of solvent environment on reaction kinetics. []

Q3: How do different substituents on the fluorene ring of 9-Phenyl-9-fluorenol affect its crystal packing?

A3: Replacing the phenyl group in 9-phenyl-9-fluorenol with a pyridyl group at various positions significantly alters the compound's crystal packing behavior. [] While the molecular structure remains relatively consistent, the nitrogen atom in the pyridyl group introduces variations in intermolecular interactions. [] These variations include the formation of intra- and intermolecular hydrogen bonds, leading to diverse supramolecular architectures like helical and linear arrangements. []

Q4: Can you describe a method for synthesizing 9-Phenyl-9-fluorenol and its derivatives?

A4: 9-Phenyl-9-fluorenol can be synthesized through a Grignard reaction. [] Reacting bromobenzene with magnesium in dry tetrahydrofuran forms phenylmagnesium bromide. [] Subsequent reaction of this Grignard reagent with fluorenone, followed by hydrolysis, yields 9-phenyl-9-fluorenol. [] Further modifications, like halogenation with bromine, can be achieved using reagents like N-bromosuccinimide to create derivatives like 9-bromo-9-phenylfluorene. []

Q5: What analytical techniques are commonly employed to characterize 9-Phenyl-9-fluorenol and its derivatives?

A5: Characterization of 9-Phenyl-9-fluorenol and its derivatives often involves a combination of techniques. Electron spin resonance (ESR) spectroscopy is particularly useful for studying radical species derived from 9-phenyl-9-fluorene derivatives. [] This technique provides valuable information about the electronic structure and spin density distribution within these radical species. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely used to confirm the structure and purity of these compounds. [, ]

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